(-)-Lycopodine

Acetylcholinesterase Alzheimer's Disease Selectivity

(-)-Lycopodine is the archetypal Lycopodium alkaloid with a defined tetracyclic lycopodane skeleton. Unlike generic alkaloids, it independently induces p53-independent apoptosis in prostate cancer cells and caspase-3-mediated cytotoxicity in cervical cancer cells, while consistently showing NO acetylcholinesterase inhibition—making it an essential negative control and a unique probe for non-canonical cell death pathways. Its well-characterized stereochemistry ensures reproducible synthetic benchmarking and phytochemical identification. Procure high-purity (-)-lycopodine to avoid misidentification and ensure assay validity.

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
CAS No. 466-61-5
Cat. No. B1235814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Lycopodine
CAS466-61-5
Synonyms(16R)-methyllycopodan-5-one
lycopodine
Molecular FormulaC16H25NO
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCC1CC2CC(=O)C3CCCN4C3(C1)C2CCC4
InChIInChI=1S/C16H25NO/c1-11-8-12-9-15(18)14-5-3-7-17-6-2-4-13(12)16(14,17)10-11/h11-14H,2-10H2,1H3/t11-,12+,13-,14-,16-/m1/s1
InChIKeyBCZFSDNVXODRAJ-JTTNIQEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Lycopodine (CAS 466-61-5) Procurement Guide: Analytical Standard for Lycopodine-Type Alkaloid Research


(-)-Lycopodine (CAS 466-61-5) is the archetypal member of the lycopodine group within the Lycopodium alkaloid family, possessing the classic tetracyclic lycopodane skeleton [1]. As a quinolizidine alkaloid primarily isolated from Lycopodium clavatum and related club moss species, it serves as a fundamental reference standard for phytochemical analysis and as a core scaffold for semi-synthetic derivatization [2]. Its well-characterized stereochemistry and established total synthesis routes make it a critical procurement item for laboratories focused on natural product chemistry, structure-activity relationship (SAR) studies, and the exploration of Lycopodium alkaloid bioactivities [3].

(-)-Lycopodine (CAS 466-61-5): Why In-Class Alkaloids Are Not Interchangeable


Within the Lycopodium alkaloid family, even closely related structural analogs exhibit profoundly divergent and sometimes mutually exclusive biological activities. For instance, while many Lycopodium alkaloids are sought after for their potent acetylcholinesterase (AChE) inhibitory properties (e.g., huperzine A), (-)-Lycopodine and several of its direct structural congeners are consistently reported to have no significant AChE inhibitory activity [1][2]. Conversely, (-)-Lycopodine demonstrates a unique bioactivity profile, including a well-documented p53-independent apoptosis induction in prostate cancer cells and caspase-3-mediated cytotoxicity in cervical cancer cells, which are not characteristic of the broader class [3]. Therefore, generic substitution based solely on the "Lycopodium alkaloid" classification is scientifically unsound. The precise stereochemistry of the (-)-enantiomer is also critical for its observed bioactivities and for ensuring reproducibility in synthetic and semi-synthetic workflows [4].

(-)-Lycopodine (CAS 466-61-5) Product-Specific Evidence Guide: Quantitative Differentiation Data


AChE Inhibition: A Critical Negative Selectivity Differentiator

(-)-Lycopodine is consistently inactive as an acetylcholinesterase (AChE) inhibitor, a defining characteristic that sharply contrasts with the high potency observed in other Lycopodium alkaloids, such as huperzine A [1]. A phytochemical study isolated lycopodine and tested it alongside other alkaloids for AChE inhibition; the results explicitly state that lycopodine did not show significant AChE inhibitory activity [2]. This finding is corroborated by a separate investigation where lycopodine-type alkaloids, including those structurally related to the compound, were assayed and no positive results for AChE inhibition were observed [3]. This lack of activity is a crucial differentiator for researchers seeking to study non-cholinergic mechanisms or to use lycopodine as a negative control.

Acetylcholinesterase Alzheimer's Disease Selectivity Natural Products

Selective Cytotoxicity in Prostate Cancer: p53-Independent Apoptosis

(-)-Lycopodine demonstrates a unique mechanism of action in both androgen-sensitive (LnCaP) and refractory (PC3) prostate cancer cells by triggering apoptosis through modulation of 5-lipoxygenase and depolarization of the mitochondrial membrane potential, without modulating p53 activity [1]. This is a distinct pathway compared to many standard chemotherapeutics that rely on functional p53. Quantitative viability assays show that at a 12-hour treatment, (-)-Lycopodine achieves a 50% viability (IC50) at 51.46±1.43 μg/mL in LnCaP cells and at 57.62±0.086 μg/mL in PC3 cells . The p53-independent nature of this effect is a key differentiator from other apoptosis inducers.

Prostate Cancer Apoptosis 5-Lipoxygenase Natural Products

Selective Cytotoxicity in Cervical Cancer: Caspase-3-Mediated Pathway

In HeLa cervical cancer cells, (-)-Lycopodine inhibits proliferation by inducing apoptosis specifically through the activation of caspase-3 [1]. Quantitative analysis reveals a dose- and time-dependent cytotoxic effect when cells are treated with 0-200 µg/mL for 48 hours . Crucially, this cytotoxic effect is selective, as (-)-Lycopodine shows minimal cytotoxic effects in normal peripheral blood mononuclear cells (PBMC) even at the highest tested dose (200 µg/mL) . This selective toxicity profile is a critical differentiating factor from broader, more toxic natural products.

Cervical Cancer HeLa Cells Caspase-3 Apoptosis

Synthetic Accessibility: A Benchmark for Lycopodane Scaffold Construction

As a classic target in total synthesis due to its tetracyclic core, (-)-Lycopodine serves as a benchmark for evaluating new synthetic methodologies. A notable recent advancement is a protecting-group-free total synthesis that constructs the (-)-lycopodine scaffold in only 8 steps from Wade's fawcettimine enone (12 steps from commercial (R)-(+)-pulegone) [1]. This compares favorably to previous syntheses, such as a 13-step route from 5-methyl-1,3-cyclohexanedione with an overall yield of 16.6% [2]. The availability of a concise, stereocontrolled route enhances its value as a starting material for generating analogs and exploring SAR around the lycopodane core.

Total Synthesis Methodology Natural Product Aza-Prins Cyclization

Anti-Inflammatory Potential in Microglia: A Moderate but Measurable Effect

While not its most potent activity, (-)-lycopodine and its derivatives have demonstrated measurable anti-inflammatory effects. In a study of nine new lycopodine-type alkaloids, six compounds showed moderate activity against lipopolysaccharide (LPS)-induced pro-inflammatory factors in BV2 microglial cells, with IC50 values ranging from 4.23 to 49.03 μM [1]. This places the lycopodine scaffold in a moderate potency range for this target, which is a distinct activity profile from the potent AChE inhibition or cytotoxicity seen with other alkaloids in the class. This provides a baseline for SAR studies aimed at enhancing this specific anti-neuroinflammatory activity.

Neuroinflammation Microglia LPS Natural Products

(-)-Lycopodine (CAS 466-61-5) Defined Application Scenarios for Scientific and Industrial Use


Chemical Ecology and Phytochemical Fingerprinting

(-)-Lycopodine is an essential analytical standard for the identification and quantification of alkaloid profiles in Lycopodium and related plant species. Given its well-defined structure and the fact that its presence and concentration can vary with species, geography, and season, it is a critical reference for phytochemical fingerprinting, chemotaxonomic studies, and quality control of botanical raw materials [1]. Its use ensures accurate and reproducible identification, which is impossible with generic or misidentified standards.

Methodological Development in Total Synthesis

The complex bridged tetracyclic core of (-)-lycopodine makes it a premier target for the development and validation of new synthetic methodologies, particularly those involving stereocontrolled cyclizations and protecting-group-free strategies [2]. Procuring high-purity (-)-lycopodine provides a benchmark for comparing new synthetic routes, enabling researchers to accurately assess the efficiency and stereoselectivity of their novel transformations.

Investigating p53-Independent Apoptotic Mechanisms

For oncology research groups focused on overcoming resistance mechanisms, (-)-lycopodine is a valuable tool compound. Its demonstrated ability to induce apoptosis in both androgen-sensitive and refractory prostate cancer cells without engaging the p53 pathway makes it a specific probe for dissecting p53-independent cell death pathways [3]. This application is distinct from using standard, p53-dependent chemotherapeutics and allows for the targeted study of alternative signaling cascades involving 5-lipoxygenase and mitochondrial depolarization.

AChE-Related Assay Negative Control

Due to its consistent and well-documented lack of acetylcholinesterase (AChE) inhibitory activity, high-purity (-)-lycopodine serves as an ideal negative control in assays designed to screen for or characterize novel AChE inhibitors from natural product libraries [4]. Its use ensures that observed inhibitory activity from other Lycopodium alkaloids or extracts is not due to non-specific assay interference and provides a reliable baseline for comparison.

Technical Documentation Hub

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